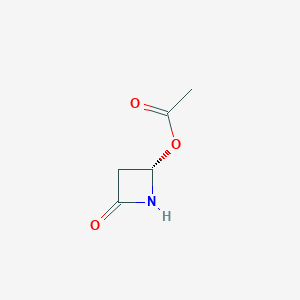
(2S)-4-oxoazetidin-2-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Acetoxy-2-azetidinone is a versatile compound known for its significant role in the synthesis of various antibiotics, particularly carbapenem and penem derivatives . This compound is a four-membered lactam with an acetoxy group at the fourth position, making it a crucial intermediate in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetoxy-2-azetidinone typically involves the [2+2] cycloaddition of ketenes to Schiff bases . Another method includes using optically active natural sources such as L-threonine . The process avoids tedious and costly column chromatographic or recrystallized separation steps for diastereomers, thus improving the overall yield and making it more economical for large-scale production .
Industrial Production Methods: Industrial synthesis often employs oxidative decarboxylation mechanisms. For instance, the reaction of 4a (or 4b) with an oxidizing agent goes through a lead (IV) carboxylate intermediate, decomposing to an alkyl radical and forming an acyliminium cation . This cation reacts smoothly with nucleophiles due to stabilization by adjacent nitrogen atoms .
Chemical Reactions Analysis
Types of Reactions: 4-Acetoxy-2-azetidinone undergoes various chemical reactions, including:
Oxidation: Involves the formation of acyliminium cations from alkyl radicals.
Reduction: Typically involves the reduction of the lactam ring.
Substitution: Commonly occurs at the acetoxy group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Lead (IV) carboxylate.
Reducing Agents: Commonly used reducing agents for lactam rings.
Nucleophiles: React with acyliminium cations formed during oxidation.
Major Products:
Carbapenem and Penem Derivatives: These are major products formed from the reactions involving 4-Acetoxy-2-azetidinone.
Scientific Research Applications
4-Acetoxy-2-azetidinone is extensively used in scientific research due to its versatility:
Mechanism of Action
The mechanism of action of 4-Acetoxy-2-azetidinone involves the formation of acyliminium cations during oxidation. These cations are stabilized by adjacent nitrogen atoms and react with nucleophiles to form various derivatives . This mechanism is crucial in the synthesis of antibiotics, where the compound acts as a pseudo substrate, acylating the active sites of enzymes and inhibiting their action .
Comparison with Similar Compounds
- 3-Acetoxy-3-propanolactam
- 3-Acetoxybenzoic Acid
- 1-[(4-Methylphenyl)sulfonyl]-3-azetidinone
Comparison: 4-Acetoxy-2-azetidinone is unique due to its high regio- and diastereoselectivity in reactions, making it a preferred intermediate in the synthesis of antibiotics . Unlike its similar compounds, it avoids the need for extensive chromatographic separation, thus being more economical for industrial production .
Properties
Molecular Formula |
C5H7NO3 |
|---|---|
Molecular Weight |
129.11 g/mol |
IUPAC Name |
[(2S)-4-oxoazetidin-2-yl] acetate |
InChI |
InChI=1S/C5H7NO3/c1-3(7)9-5-2-4(8)6-5/h5H,2H2,1H3,(H,6,8)/t5-/m0/s1 |
InChI Key |
OEYMQQDJCUHKQS-YFKPBYRVSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1CC(=O)N1 |
Canonical SMILES |
CC(=O)OC1CC(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1-Dimethylethyl 5-iodo-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13889679.png)
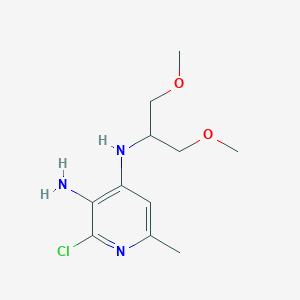
![[2-(4-Chlorophenyl)-3,3-dimethylcyclohexen-1-yl]methanol](/img/structure/B13889686.png)
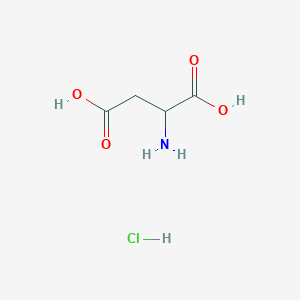



![3-(3-aminophenyl)-N-[(4-chlorophenyl)methyl]propanamide](/img/structure/B13889706.png)
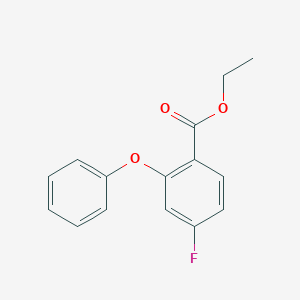
![2-Amino-4-[2-(methylamino)pyridin-4-yl]oxyphenol](/img/structure/B13889714.png)
![trans-N4-[(1R)-2-Methoxy-1-methyl-ethyl]cyclohexane-1,4-diamine dihydrochloride](/img/structure/B13889718.png)
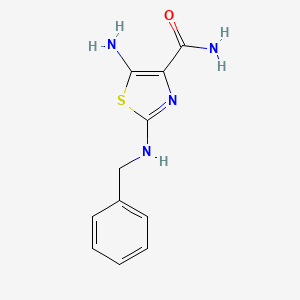
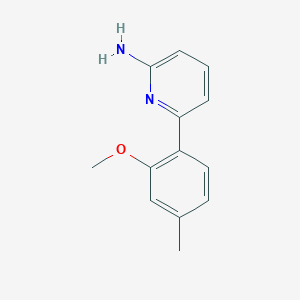
![azane;(1R,3R,15Z,28R,29R,30R,31R,36R,41R)-29,41-difluoro-34,39-dihydroxy-34,39-bis(sulfanylidene)-2,33,35,38,40,42-hexaoxa-4,6,9,11,13,18,20,22,25,27-decaza-34lambda5,39lambda5-diphosphaoctacyclo[28.6.4.13,36.128,31.04,8.07,12.019,24.023,27]dotetraconta-5,7(12),8,10,15,19(24),20,22,25-nonaene](/img/structure/B13889744.png)
